6,7-Dimethoxyisoquinolin-4-OL is a chemical compound belonging to the isoquinoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. This compound is notable for its potential biological activities and applications in medicinal chemistry. It is synthesized from various precursors and has been studied for its pharmacological properties.
6,7-Dimethoxyisoquinolin-4-OL is classified as an isoquinoline alkaloid. Alkaloids are naturally occurring organic compounds that mostly contain basic nitrogen atoms and are known for their pharmacological effects. This compound specifically falls under the category of methoxy-substituted isoquinolines.
The synthesis of 6,7-Dimethoxyisoquinolin-4-OL can be achieved through various methods:
One efficient method involves the reaction of 3,4-dimethoxyaniline with isopropylidene malonate and ortho-formate at elevated temperatures (70–180 °C), leading to the formation of 4-hydroxy-6,7-dimethoxyisoquinoline with yields exceeding 70% .
The molecular structure of 6,7-Dimethoxyisoquinolin-4-OL consists of a fused isoquinoline framework with two methoxy groups located at the 6 and 7 positions and a hydroxyl group at the 4 position. The structural formula can be represented as follows:
6,7-Dimethoxyisoquinolin-4-OL can participate in various chemical reactions:
For example, reactions involving o-quinone methides with 6,7-dimethoxyisoquinolin-4-OL have been studied for their potential applications in organic synthesis and medicinal chemistry .
The mechanism of action for compounds like 6,7-Dimethoxyisoquinolin-4-OL typically involves interaction with biological targets such as enzymes or receptors. The presence of methoxy and hydroxyl groups influences binding affinity and selectivity.
Studies have indicated that isoquinoline derivatives can modulate neurotransmitter systems or exhibit anti-cancer properties through their interactions with specific molecular targets .
6,7-Dimethoxyisoquinolin-4-OL has several potential applications in scientific research:
The exploration of isoquinoline alkaloids dates back centuries, with traditional medicines utilizing plant sources rich in these compounds for diverse ailments. The specific derivative 6,7-dimethoxyisoquinolin-4-ol (CAS#: 71521-95-4) emerged as a synthetic target in the late 20th century, first documented in chemical literature in 1979 [4]. Unlike naturally abundant isoquinolines (e.g., reticuline in Papaver somniferum), this compound represents a semi-synthetic or fully synthetic analog, designed to optimize bioactivity [3] [6]. Its development paralleled broader interest in methoxylated isoquinolines, spurred by the success of natural products like nitidine (an anticancer dimeric isoquinoline) and the vasodilatory tetrahydroisoquinolines [6] [9]. Early synthetic efforts focused on structure diversification, with the 4-hydroxy and 6,7-dimethoxy groups identified as key pharmacophores influencing electronic properties and target binding [4] [10]. By the 2020s, advanced computational ADME predictions confirmed its drug-like potential, including moderate water solubility (LogS: -3.5), blood-brain barrier permeability (BBB score: 0.95), and adherence to Lipinski’s Rule of Five (MW: 205.21 g/mol, LogP: 1.96) [4] [10].
6,7-Dimethoxyisoquinolin-4-ol distinguishes itself within the isoquinoline alkaloid family through its strategic substitution pattern:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7